molecular formula C20H21N3O3S B2576727 3-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1428356-94-8

3-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2576727
CAS No.: 1428356-94-8
M. Wt: 383.47
InChI Key: DDZLAJUHCBDSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)-2H-chromen-2-one is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein that functions as a central mediator of the NF-κB pathway downstream of antigen receptors in lymphocytes. Its proteolytic activity is critical for the activation, proliferation, and survival of immune cells, particularly in the context of adaptive immunity . This compound exerts its inhibitory effect by binding to the MALT1 paracaspase domain, effectively blocking its ability to cleave substrate proteins such as A20, CYLD, and RelB. By inhibiting MALT1 proteolytic function, this molecule serves as a powerful chemical probe for dissecting the role of MALT1 in NF-κB signaling and immune cell activation. Its primary research value lies in the investigation of B-cell and T-cell mediated pathologies, including hematological malignancies. MALT1 is a validated therapeutic target in diffuse large B-cell lymphoma (DLBCL) and other B-cell lymphomas where its signaling is constitutively active . Consequently, this inhibitor is a critical tool for preclinical research aimed at understanding the mechanisms of lymphomagenesis and for evaluating the potential of MALT1 inhibition as a therapeutic strategy in oncology and autoimmune diseases.

Properties

IUPAC Name

3-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-22-11-8-21-20(22)27-13-14-6-9-23(10-7-14)18(24)16-12-15-4-2-3-5-17(15)26-19(16)25/h2-5,8,11-12,14H,6-7,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZLAJUHCBDSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)-2H-chromen-2-one , also referred to by its chemical structure, is a derivative of chromenone and incorporates a piperidine ring along with a thioether moiety. This complex structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C22H28N4O3S
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 1428374-03-1

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds containing chromenone and piperidine moieties have been noted for their cytotoxic effects against various cancer cell lines.
  • Anticonvulsant Properties : Some derivatives show promise in treating seizures, highlighting their neuroprotective potential.
  • Antimicrobial Effects : The presence of the thioether group may enhance the compound's ability to combat bacterial and fungal infections.

Antitumor Activity

A study evaluating thiazole-bearing compounds, which share structural similarities with the target compound, demonstrated significant cytotoxicity against human cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The most active compounds in this study had IC50 values below 1 µg/mL, indicating potent antitumor properties .

CompoundCell LineIC50 (µg/mL)
Compound 9HT290.61
Compound 10Jurkat0.75

Anticonvulsant Activity

In another investigation, a series of piperidine derivatives were tested for anticonvulsant activity using the maximal electroshock seizure model. The most effective compound exhibited a protective index significantly higher than traditional anticonvulsants like phenytoin .

CompoundED50 (mg/kg)Protective Index
Compound A205
Compound B156

Antimicrobial Properties

The compound's thioether functionality has been linked to enhanced antimicrobial activity. In vitro studies showed that derivatives with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL .

Case Studies

  • Case Study on Antitumor Efficacy :
    A novel chromenone derivative was synthesized and evaluated for its anticancer properties. The study revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent.
  • Evaluation of Anticonvulsant Activity :
    A randomized controlled trial assessed the efficacy of a piperidine-based compound in patients with epilepsy. Results showed significant reduction in seizure frequency compared to baseline measurements, supporting its use in clinical settings.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The imidazole ring may interact with enzyme active sites, inhibiting critical metabolic pathways.
  • Induction of Apoptosis : Chromenone derivatives are known to activate apoptotic pathways in cancer cells.
  • Modulation of Neurotransmitter Release : Piperidine structures can influence neurotransmitter systems, contributing to anticonvulsant effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally or functionally related molecules, supported by evidence from literature and chemical databases.

Coumarin-Based Analogues

Coumarin derivatives are characterized by their planar aromatic structure, which facilitates interactions with enzymes like serine proteases.

  • Simple Coumarins (e.g., Warfarin) :

    • Lack complex substituents, leading to rapid metabolism (e.g., cytochrome P450-mediated oxidation) and short half-lives .
    • Primarily act as vitamin K antagonists (anticoagulants).
    • Key Difference : The target compound’s heterocyclic substituent may confer additional mechanisms (e.g., kinase inhibition) and improved metabolic stability.
  • 4-Hydroxycoumarin Derivatives: Modified with hydroxyl or alkyl groups to enhance solubility.

Piperidine-Containing Compounds

Piperidine rings are common in pharmaceuticals due to their conformational flexibility and ability to enhance blood-brain barrier penetration.

  • Balamapimod (MKI-833): Structure: Quinolinecarbonitrile core with a 3-chloro-4-[(1-methyl-1H-imidazol-2-yl)thio]phenyl group and piperidinyl-pyrrolidinyl side chain . Use: Oncology (kinase inhibitor). Comparison: Both compounds feature a methylimidazole-thioether group, but Balamapimod’s quinoline core targets kinases (e.g., MAPK pathways), whereas the coumarin core in the target compound may favor protease or estrogen receptor interactions.
  • 4-(1H-Pyrazol-4-yl)piperidine: Structure: Piperidine substituted with pyrazole. Use: Intermediate in kinase inhibitor synthesis.

Imidazole-Thioether Derivatives

The imidazole-thioether moiety is rare in pharmaceuticals but critical for metal coordination and redox activity.

  • 1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine :
    • Structure: Benzimidazole-pyridine-piperidine hybrid.
    • Use: Cancer research (targets apoptosis pathways).
    • Comparison : The benzimidazole-pyridine system offers π-π stacking for DNA intercalation, whereas the target compound’s coumarin core may prioritize enzyme inhibition .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Source
Target Compound Coumarin Piperidine-imidazole-thiomethyl ~443.5 (estimated) Hypothesized kinase/protease inhibition N/A
Balamapimod (MKI-833) Quinoline Imidazole-thioether, piperidinyl-pyrrolidinyl 574.14 Kinase inhibitor (oncology)
Warfarin Coumarin 4-Hydroxy, 3-α-phenylacetone 308.3 Anticoagulant
4-(1H-Pyrazol-4-yl)piperidine Piperidine Pyrazole 137.18 Research intermediate

Research Findings and Implications

  • Metabolic Stability : The thiomethyl group in the target compound may slow oxidative metabolism compared to hydroxylated coumarins, as sulfur atoms are less prone to CYP450-mediated oxidation .
  • Target Selectivity: The imidazole ring could enable interactions with metal-dependent enzymes (e.g., matrix metalloproteinases), a feature absent in non-heterocyclic coumarins .
  • Solubility: The piperidine moiety likely improves water solubility relative to non-polar coumarin derivatives, enhancing bioavailability .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure high purity before subsequent steps .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the imidazole (δ 7.2–7.4 ppm for aromatic protons), thioether methylene (δ 3.8–4.1 ppm), and coumarin lactone (δ 5.8–6.2 ppm for the α,β-unsaturated carbonyl) .
  • HRMS (ESI+) : Verify molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm.
  • Elemental Analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N/S percentages .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the coumarin lactone) .

Advanced: How can researchers resolve contradictions in synthetic yields when scaling up the thioether formation step?

Methodological Answer:
Discrepancies in yield during scale-up often arise from:

  • Incomplete activation of the chloromethyl intermediate : Ensure thorough drying of reagents and solvents (e.g., molecular sieves for DMF) to prevent hydrolysis .
  • Competitive side reactions : At larger scales, increased reaction time may lead to over-alkylation of the imidazole nitrogen. Mitigate this by using excess thiol (1.5–2 eq) and maintaining a temperature ≤70°C .
  • Purification challenges : Replace traditional column chromatography with preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the thioether product efficiently .

Validation : Compare small-scale (1 mmol) and pilot-scale (10 mmol) reactions using kinetic studies (e.g., in situ FTIR) to identify bottlenecks .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound’s derivatives in biological assays?

Methodological Answer:

  • Modular substitution : Synthesize analogs by varying:
    • Thioether substituents : Replace 1-methylimidazole with benzimidazole or pyridine derivatives to assess steric/electronic effects .
    • Piperidine modifications : Introduce substituents (e.g., methyl, fluoro) at the piperidine nitrogen to modulate lipophilicity and target binding .
  • Biological testing :
    • Screen derivatives against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence-based assays .
    • Use molecular docking (e.g., AutoDock Vina) to correlate activity with predicted binding affinities to active sites .

Data Interpretation : Apply multivariate analysis (e.g., PCA) to identify structural features (e.g., logP, polar surface area) that correlate with potency .

Advanced: How can researchers address inconsistencies in biological activity data across different assay platforms?

Methodological Answer:

  • Standardize assay conditions :
    • Use identical cell lines (e.g., HEK293 for receptor studies) and passage numbers to minimize variability .
    • Normalize data to a reference compound (e.g., IC₅₀ of a known inhibitor) in each assay run .
  • Control for solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and verify solubility in assay buffers via dynamic light scattering (DLS) .
  • Validate target engagement : Use orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream protein modulation) to confirm activity .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood for weighing and reactions .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup for thioether-containing compounds to prevent sulfide gas release .
  • First aid : For skin contact, rinse immediately with 10% ethanol/water solution to solubilize organic residues, followed by soap and water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.